1-Bromo-1,3,3-trichloropropan-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-Bromo-1,3,3-trichloropropan-2-one typically involves the halogenation of propanone derivatives. One common method includes the bromination and chlorination of 2-propanone under controlled conditions . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-1,3,3-trichloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out under controlled temperatures and pressures.
Scientific Research Applications
1-Bromo-1,3,3-trichloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of various chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-one involves its interaction with specific molecular targets. It can catalyze the hydrolytic cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons . This reaction is facilitated by enzymes such as haloalkane dehalogenases.
Comparison with Similar Compounds
1-Bromo-1,3,3-trichloropropan-2-one can be compared with other halogenated compounds such as:
1-Bromo-3-chloropropane: Similar in structure but with different reactivity and applications.
1-Bromo-1,3,3-trichloroacetone: Another closely related compound with similar chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
CAS No. |
62874-82-2 |
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Molecular Formula |
C3H2BrCl3O |
Molecular Weight |
240.31 g/mol |
IUPAC Name |
1-bromo-1,3,3-trichloropropan-2-one |
InChI |
InChI=1S/C3H2BrCl3O/c4-2(5)1(8)3(6)7/h2-3H |
InChI Key |
IJVAPODNWOMMSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Cl)Br)(Cl)Cl |
Origin of Product |
United States |
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